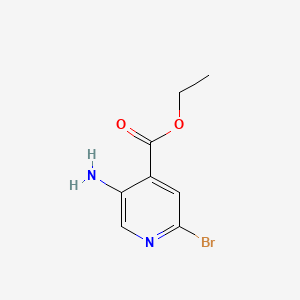

Ethyl 5-amino-2-bromoisonicotinate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 5-amino-2-bromoisonicotinate is a chemical compound with the molecular formula C8H9BrN2O2 It is a derivative of isonicotinic acid, featuring an amino group at the 5-position and a bromine atom at the 2-position on the pyridine ring, with an ethyl ester functional group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Ethyl 5-amino-2-bromoisonicotinate can be synthesized through several methods. One common approach involves the bromination of ethyl isonicotinate followed by the introduction of an amino group. The process typically involves the following steps:

Bromination: Ethyl isonicotinate is treated with bromine in the presence of a suitable solvent such as acetic acid to introduce the bromine atom at the 2-position.

Amination: The brominated product is then reacted with ammonia or an amine source under appropriate conditions to introduce the amino group at the 5-position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 5-amino-2-bromoisonicotinate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxyl, alkoxy, or thiol groups.

Oxidation and Reduction: The amino group can be oxidized to form nitro or nitroso derivatives, or reduced to form primary amines.

Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by an aryl or vinyl group.

Common Reagents and Conditions

Substitution Reactions: Nucleophiles like sodium hydroxide, sodium methoxide, or thiols in the presence of a base.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and boronic acids or esters under mild conditions.

Major Products

Substitution: Ethyl 5-amino-2-hydroxyisonicotinate, ethyl 5-amino-2-alkoxyisonicotinate.

Oxidation: Ethyl 5-nitro-2-bromoisonicotinate, ethyl 5-nitroso-2-bromoisonicotinate.

Reduction: this compound (primary amine derivative).

Coupling: Ethyl 5-amino-2-arylisonicotinate, ethyl 5-amino-2-vinylisonicotinate.

Aplicaciones Científicas De Investigación

Ethyl 5-amino-2-bromoisonicotinate has diverse applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting bacterial infections and cancer.

Material Science: The compound is utilized in the development of novel materials with specific electronic and optical properties.

Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

Industrial Applications: The compound is employed in the synthesis of agrochemicals and specialty chemicals.

Mecanismo De Acción

The mechanism of action of ethyl 5-amino-2-bromoisonicotinate depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or interacting with specific molecular targets such as receptors or DNA. The bromine and amino groups play crucial roles in binding to these targets, while the ethyl ester group enhances its solubility and bioavailability.

Comparación Con Compuestos Similares

Ethyl 5-amino-2-bromoisonicotinate can be compared with other similar compounds such as:

Ethyl 5-aminoisonicotinate: Lacks the bromine atom, which may affect its reactivity and binding properties.

Ethyl 2-bromoisonicotinate: Lacks the amino group, which may reduce its biological activity.

Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester, which may influence its solubility and reactivity.

This compound is unique due to the presence of both the bromine and amino groups, which confer distinct chemical and biological properties, making it a valuable compound in various research and industrial applications.

Actividad Biológica

Ethyl 5-amino-2-bromoisonicotinate is a compound of interest due to its potential biological activities, particularly in the fields of antibacterial and anticancer research. This article synthesizes recent findings from various studies to outline the biological activity of this compound, including its synthesis, structural characteristics, and pharmacological properties.

- Molecular Formula : C8H9BrN2O2

- Molecular Weight : 245.073 g/mol

- CAS Number : 1806965-78-5

- SMILES Notation : CCOC(=O)c1cc(Br)ncc1N

Synthesis

This compound can be synthesized through several methods, including:

- Fischer Esterification : Involves the reaction of isonicotinic acid with ethanol in the presence of an acid catalyst.

- Suzuki-Miyaura Cross-Coupling : This method utilizes palladium catalysts to couple arylboronic acids with bromoisonicotinate derivatives, enhancing the compound's antibacterial properties.

Antibacterial Activity

Recent studies have highlighted the antibacterial efficacy of this compound against various pathogens. The compound has shown significant activity against:

- Methicillin-resistant Staphylococcus aureus (MRSA)

- Extended-spectrum beta-lactamase (ESBL) producing Escherichia coli

In vitro testing using the agar well diffusion method revealed a notable zone of inhibition against these resistant strains, suggesting its potential as an alternative therapeutic agent. For instance, one study reported a zone of inhibition measuring 29 mm against ESBL-producing E. coli ST405 .

Anticancer Properties

The compound has also been evaluated for its anticancer potential. Molecular docking studies indicate that this compound exhibits favorable binding affinities with various cancer-related proteins. Specifically, it demonstrated a binding affinity of −5.4 kcal/mol with the COVID-19 main protease, indicating its potential utility in antiviral drug development .

Structural Analysis

The crystal structure of this compound has been characterized using X-ray diffraction techniques. The molecular structure is planar, with minimal deviation in bond angles and torsion angles that suggest strong intramolecular interactions. The Hirshfeld surface analysis indicates significant hydrogen bonding interactions that may contribute to its biological activity .

Case Study 1: Antibacterial Efficacy

In a comparative study involving various bromoisonicotinate derivatives, this compound exhibited superior antibacterial activity compared to its analogs. The study utilized micro-broth dilution assays to determine the minimum inhibitory concentration (MIC), revealing effective concentrations as low as 50 µM against MRSA strains .

Case Study 2: Molecular Docking and Antiviral Potential

A detailed molecular docking analysis showed that this compound interacts effectively with key residues within target proteins associated with viral replication. This suggests a dual role as both an antibacterial and antiviral agent, warranting further investigation into its pharmacological applications .

Propiedades

IUPAC Name |

ethyl 5-amino-2-bromopyridine-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN2O2/c1-2-13-8(12)5-3-7(9)11-4-6(5)10/h3-4H,2,10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKKIWSUPMIAAOE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=NC=C1N)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.